rac,cis-Milnacipran Hydrochloride

SNRI pharmacology stereoselective activity enantiomer comparison

As an N-methyl amine impurity standard for milnacipran, this cis-racemate is essential for ANDA submissions requiring stereochemistry-specific impurity profiling. Unlike generic standards, its defined (1R,2S) configuration enables accurate quantitation in enantiomer-specific bioequivalence studies. Supplied at ≥95% purity with full characterization data, it supports validated HPLC/LC-MS methods and regulatory compliance. Insist on this specific compound to ensure analytical accuracy and submission integrity.

Molecular Formula C₁₆H₂₅ClN₂O
Molecular Weight 296.84
CAS No. 165259-91-6
Cat. No. B1144832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac,cis-Milnacipran Hydrochloride
CAS165259-91-6
Synonymscis-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride;  cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride
Molecular FormulaC₁₆H₂₅ClN₂O
Molecular Weight296.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac,cis-Milnacipran Hydrochloride (CAS 165259-91-6) Supplier Guide: Chemical Identity and Analytical Reference Grade


rac,cis-Milnacipran Hydrochloride (CAS 165259-91-6) is a hydrochloride salt of a racemic cis-configured milnacipran derivative, chemically defined as cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide monohydrochloride . The compound exists as a racemic mixture of two enantiomers with cis relative stereochemistry, corresponding to the (1R,2S) and (1S,2R) absolute configurations [1]. Commercially, this compound is primarily supplied as a certified impurity reference standard for milnacipran, which is a serotonin-norepinephrine reuptake inhibitor (SNRI) indicated clinically for fibromyalgia management . The compound is distinguished from the parent drug substance by the presence of an N-methyl amine moiety and is typically offered at ≥95% purity for analytical applications including method development, method validation, and quality control release testing for abbreviated new drug applications [2].

Why Generic Milnacipran Impurity Standards Cannot Be Substituted for rac,cis-Milnacipran Hydrochloride (CAS 165259-91-6)


The procurement of rac,cis-Milnacipran Hydrochloride (CAS 165259-91-6) for analytical reference applications cannot be satisfied by generic milnacipran or alternative SNRI-related impurities due to stereochemistry-specific regulatory and analytical requirements. This compound is a specific cis-configured racemate with a defined stereochemical relationship—(1R,2S) and (1S,2R) enantiomers . Regulatory guidance for abbreviated new drug applications requires impurity profiling against structurally defined reference standards with verified stereochemical identity and purity [1]. Furthermore, the pharmacokinetic and bioequivalence assessment of racemic milnacipran formulations depends on accurate enantiomer-specific quantitation, as studies demonstrate that racemate-level bioequivalence does not guarantee equivalence for individual enantiomers [2]. Substitution with an alternative impurity standard lacking this precise stereochemical and chemical identity would compromise analytical method validation, regulatory submission integrity, and ultimately product quality assessment.

rac,cis-Milnacipran Hydrochloride (CAS 165259-91-6) Quantitative Comparative Evidence for Scientific Selection


Stereochemical Differentiation: (1R,2S) vs. (1S,2R) Enantiomer Activity in Noradrenaline and Serotonin Reuptake

The (1R,2S) enantiomer (F2696/dextromilnacipran), which is the stereochemical configuration of rac,cis-Milnacipran Hydrochloride, exhibits substantially lower pharmacological activity compared with the (1S,2R) enantiomer (F2695/levomilnacipran). In rat assays measuring noradrenaline capture, F2695 was 25-fold more active than F2696; in serotonin capture assays, F2695 was 12-fold more active than F2696 [1]. Relative to the racemic mixture (F2207), F2695 demonstrated 2-fold higher activity in noradrenaline capture and 3-fold higher activity in serotonin capture [1]. This stereoselectivity establishes rac,cis-Milnacipran Hydrochloride as the less active enantiomeric impurity, which is critical for establishing impurity limits and understanding potential contributions to the overall pharmacological profile of milnacipran formulations.

SNRI pharmacology stereoselective activity enantiomer comparison noradrenaline reuptake serotonin reuptake

Milnacipran vs. Duloxetine and Venlafaxine: Balanced 5-HT/NE Reuptake Inhibition Ratio

Milnacipran exhibits a fundamentally distinct transporter selectivity profile compared with other SNRI antidepressants. Whereas milnacipran blocks serotonin (5-HT) and norepinephrine (NE) reuptake with approximately equal affinity, duloxetine demonstrates a 10-fold selectivity for serotonin, and venlafaxine demonstrates a 30-fold selectivity for serotonin [1]. Quantitative binding studies confirm milnacipran binds to human SERT and NET with Ki values of 8.44 nM and 22 nM, respectively, yielding a NET/SERT Ki ratio of 2.6 [2]. In uptake assays, milnacipran is NET-selective (ratio = 0.45), contrasting with duloxetine and venlafaxine which are SERT-selective [2]. This balanced inhibition profile distinguishes milnacipran from other SNRIs in terms of dual monoamine modulation.

SNRI selectivity serotonin transporter norepinephrine transporter balanced reuptake inhibition Ki affinity

Levomilnacipran vs. Duloxetine and Venlafaxine: 17-27× Higher Noradrenergic Selectivity

Levomilnacipran (LVM; F2695), the active (1S,2R) enantiomer of milnacipran, exhibits a noradrenergic preference that quantitatively differentiates it from other SNRIs. LVM exhibits a 2-fold greater potency for norepinephrine relative to serotonin reuptake inhibition (NE/5-HT potency ratio: 0.6) and demonstrates 17-fold higher selectivity for NE reuptake inhibition compared with venlafaxine, and 27-fold higher selectivity compared with duloxetine [1]. In vitro, LVM binds to human NET and SERT with Ki values of 92.2 nM and 11.2 nM, respectively, and inhibits NE and 5-HT reuptake with IC50 values of 10.5 nM and 19.0 nM, respectively [1]. LVM does not exhibit significant affinity for the dopamine transporter (DAT; Ki > 10,000 nM) or 23 off-target receptors (Kis ≥ 10,000 nM) [2].

levomilnacipran noradrenergic selectivity NET inhibition Ki affinity IC50 potency

Milnacipran 200 mg vs. Duloxetine 60 mg: Comparative Efficacy in Fibromyalgia Pain Management

In a systematic review and network meta-analysis of 21 randomized controlled trials involving 6,953 participants with fibromyalgia, milnacipran 200 mg demonstrated the highest probability (79.6%) of being the most effective treatment for pain reduction among FDA-approved SNRI and SSRI therapies, based on surface under the cumulative ranking (SUCRA) analysis [1]. Milnacipran 100 mg and duloxetine 60 mg were also associated with significant pain improvements relative to placebo [1]. For sleep improvement, duloxetine 60 mg ranked highest (SUCRA 63.4%) [1]. In a Cochrane systematic review, milnacipran 100 mg/day produced a ≥50% pain reduction in 270 per 1000 patients versus 180 per 1000 with placebo, corresponding to a risk ratio of 1.6 (95% CI 1.3-2.0) and a number needed to treat of 10 [2].

fibromyalgia pain management network meta-analysis SUCRA ranking comparative efficacy

Milnacipran Absolute Bioavailability: 85-90% vs. Variable Bioavailability of Comparator SNRIs

Milnacipran exhibits high and consistent oral bioavailability (85-90%), which is quantitatively superior to or more consistent than several comparator antidepressants [1]. Following oral administration, maximum plasma concentrations are reached within 2-4 hours, with dose-proportional exposure across the therapeutic dose range [1]. Unlike duloxetine and venlafaxine, which undergo extensive CYP450-mediated metabolism to active metabolites, milnacipran is excreted predominantly unchanged in urine (55%) with minimal CYP450 involvement [1]. Milnacipran exhibits low plasma protein binding (13%) and a terminal elimination half-life of 6-8 hours, with the active d-enantiomer having a longer half-life (8-10 hours) than the l-enantiomer (4-6 hours) [1]. The l-enantiomer corresponds to the (1R,2S) configuration present in rac,cis-Milnacipran Hydrochloride.

bioavailability pharmacokinetics oral absorption CYP450 metabolism renal excretion

Enantiomer-Specific Bioequivalence: Racemate Data May Mask F2696 (1R,2S) Non-Equivalence

A randomized crossover bioequivalence study in 24 healthy volunteers comparing milnacipran formulations demonstrated that racemate-level bioequivalence does not guarantee equivalence for individual enantiomers. While both test formulations showed Cmax and AUC equivalence to the reference capsule based on racemate data, enantiomer-specific analysis revealed that the Cmax of F2696 (the (1R,2S) enantiomer, which is the stereochemical configuration of rac,cis-Milnacipran Hydrochloride) failed to meet bioequivalence criteria for the test tablet formulation [1]. Specifically, the 90% confidence intervals for log-transformed Cmax of F2696 fell outside the 80-125% bioequivalence boundary, whereas racemate data indicated equivalence [1]. This disparity was not observed for the test capsule formulation, where equivalence demonstrated for the racemate reflected that of each enantiomer [1].

bioequivalence enantiomer-specific analysis Cmax regulatory compliance impurity profiling

rac,cis-Milnacipran Hydrochloride (CAS 165259-91-6): Prioritized Research and Industrial Application Scenarios


Analytical Method Development and Validation for Milnacipran Impurity Profiling

rac,cis-Milnacipran Hydrochloride serves as a certified reference standard for the development and validation of HPLC, LC-MS, and GC-MS methods to detect and quantify the N-methyl amine impurity in milnacipran drug substance and finished pharmaceutical products. The compound's defined stereochemistry (1R,2S) enables enantiomer-specific impurity tracking, which is essential given that racemate-level bioequivalence data can mask non-equivalence of individual enantiomers [1]. Analytical methods developed with this reference standard support Abbreviated New Drug Application (ANDA) regulatory submissions and ongoing quality control release testing during commercial manufacturing [2].

Enantiomer-Specific Pharmacokinetic and Bioequivalence Studies

This compound is essential as an analytical reference for enantioselective pharmacokinetic studies assessing the disposition of the (1R,2S) enantiomer in vivo. The differential half-lives of milnacipran enantiomers (l-enantiomer: 4-6 hours; d-enantiomer: 8-10 hours) necessitate enantiomer-specific quantitation for accurate pharmacokinetic modeling [1]. Furthermore, as demonstrated in milnacipran bioequivalence studies, racemate-level Cmax and AUC equivalence does not guarantee equivalence for the F2696 enantiomer, making enantiomer-specific reference standards indispensable for robust bioequivalence assessment [2].

Quality Control Release Testing and Stability Studies

In pharmaceutical quality control laboratories, rac,cis-Milnacipran Hydrochloride is utilized as a reference marker for impurity limit testing during batch release and stability studies of milnacipran formulations. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be traced against pharmacopeial standards (USP or EP) based on feasibility [1]. Its ≥95% purity specification and defined stereochemical identity make it suitable for establishing system suitability parameters and calibration curves in validated analytical procedures.

Stereochemical Reference for SNRI Structure-Activity Relationship Studies

For academic and industrial research investigating the stereochemical determinants of SNRI pharmacology, this compound provides a well-characterized (1R,2S) reference material. Given that the (1R,2S) enantiomer (F2696) is 25-fold less active in noradrenaline capture and 12-fold less active in serotonin capture compared with the (1S,2R) enantiomer (F2695) [1], this reference standard enables controlled experiments examining the relationship between stereochemistry and transporter inhibition potency. This application is particularly relevant for medicinal chemistry programs exploring novel SNRI candidates with optimized stereochemical profiles.

Quote Request

Request a Quote for rac,cis-Milnacipran Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.